Irreversible sGC Inhibition Potency: Target Compound Scaffold vs. Reference Inhibitor NS 2028
The 4-morpholinosulfonylbenzamide scaffold in the target compound is structurally related to the oxadiazolo-benzoxazin core of NS 2028, the prototypical irreversible sGC inhibitor. NS 2028 inhibits purified bovine lung sGC with a Ki of 8 nM (initial reversible binding) and an irreversible inactivation rate constant k3 of 0.2 min⁻¹ [1]. The target compound retains the sulfonamide-linked heterocycle critical for heme coordination but replaces the oxadiazolo-benzoxazin core with a morpholinosulfonylbenzamide, which may confer different residence time kinetics on the sGC heme iron.
| Evidence Dimension | Irreversible sGC inhibition kinetics |
|---|---|
| Target Compound Data | No direct Ki or k3 data available for CAS 313404-96-5 |
| Comparator Or Baseline | NS 2028: Ki = 8 nM, k3 = 0.2 min⁻¹ (purified bovine lung sGC) |
| Quantified Difference | Cannot be quantified without direct measurement; scaffold similarity to known irreversible inhibitors suggests potential for time-dependent inhibition |
| Conditions | Purified bovine lung sGC, Kitz & Wilson kinetic analysis (Olesen et al., 1998) |
Why This Matters
Irreversible inhibition provides sustained target suppression even after compound washout, critical for long-term cell-based assays measuring cGMP-dependent processes.
- [1] Olesen, S.P., et al. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase. Br. J. Pharmacol. 1998, 123, 299-309. View Source
